![molecular formula C17H28Cl2N2O3 B6132071 N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B6132071.png)
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorinated aromatic ring, and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride typically involves multiple steps:
Formation of the Aromatic Intermediate: The starting material, 5-chloro-2-ethoxy-3-methoxybenzaldehyde, is synthesized through the chlorination of 2-ethoxy-3-methoxybenzaldehyde.
Reductive Amination: The aromatic intermediate undergoes reductive amination with 3-morpholin-4-ylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity starting materials and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the aromatic ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-[(5-chloro-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
- N-[(5-chloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and biological activity.
- Uniqueness: N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.ClH/c1-3-23-17-14(11-15(18)12-16(17)21-2)13-19-5-4-6-20-7-9-22-10-8-20;/h11-12,19H,3-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGNHATSZTHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCCCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-methyl-7-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132009.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
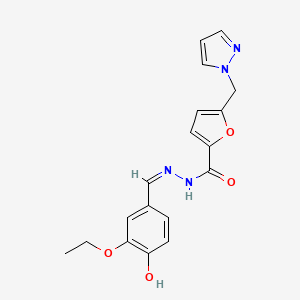
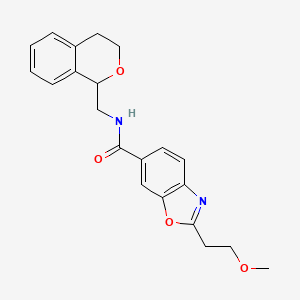
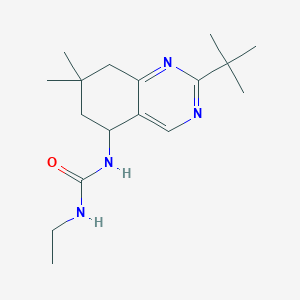
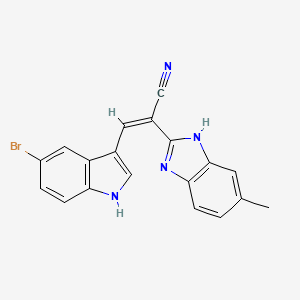
![N'-[(E)-(1H-1,3-Benzodiazol-2-YL)methylidene]-2-chlorobenzohydrazide](/img/structure/B6132050.png)
![[2-[4-(Aminomethyl)phenyl]phenyl]methanol](/img/structure/B6132062.png)
![Phenyl 2-[2,2-dimethyl-4-(5-methyl-2,4-dioxopyrimidin-1-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate](/img/structure/B6132081.png)
![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
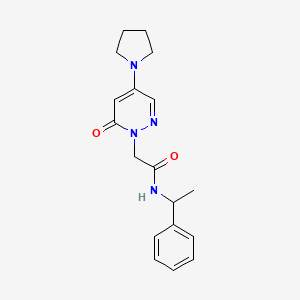
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
